2-Hydroxy-4-(4-tert-butylphenyl)pyrimidine
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Overview
Description
2-Hydroxy-4-(4-tert-butylphenyl)pyrimidine is a chemical compound with the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol . It is also known by its IUPAC name, 4-(4-tert-butylphenyl)-2-pyrimidinol . This compound is of interest due to its unique structure, which combines a pyrimidine ring with a tert-butylphenyl group, making it a valuable molecule in various scientific research and industrial applications.
Preparation Methods
The synthesis of 2-Hydroxy-4-(4-tert-butylphenyl)pyrimidine typically involves the reaction of 4-tert-butylbenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from 60°C to 100°C. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Hydroxy-4-(4-tert-butylphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives using reducing agents such as sodium borohydride.
Scientific Research Applications
2-Hydroxy-4-(4-tert-butylphenyl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(4-tert-butylphenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
2-Hydroxy-4-(4-tert-butylphenyl)pyrimidine can be compared with other similar compounds, such as:
2-(4-tert-Butylphenyl)pyridine: This compound has a similar structure but lacks the hydroxyl group on the pyrimidine ring.
4-(4-tert-Butylphenyl)-6-methyl-1,2,3,5-tetrahydro-s-indacene: This compound is used as a ligand in metallocene catalysts and has a different core structure.
Pyrido[1,2-a]pyrimidine derivatives: These compounds share the pyrimidine ring but have different substituents and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1159816-27-9 |
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Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
6-(4-tert-butylphenyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)11-6-4-10(5-7-11)12-8-9-15-13(17)16-12/h4-9H,1-3H3,(H,15,16,17) |
InChI Key |
JCOFMKLZZBBPRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=NC(=O)N2 |
Origin of Product |
United States |
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